molecular formula C18H14BrIN2O3S B10901175 (2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10901175
M. Wt: 545.2 g/mol
InChI Key: MKWLCLLFDMHFHR-OQLLNIDSSA-N
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Description

(2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromohydroxyiodobenzylidene moiety, and an ethoxyphenyl imino group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions The initial step often includes the formation of the thiazolidinone ring through the reaction of a thioamide with an α-halo ketone

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
  • (2E,5E)-5-(4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H14BrIN2O3S

Molecular Weight

545.2 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxy-5-iodophenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14BrIN2O3S/c1-2-25-12-5-3-11(4-6-12)21-18-22-17(24)15(26-18)9-10-7-13(19)16(23)14(20)8-10/h3-9,23H,2H2,1H3,(H,21,22,24)/b15-9+

InChI Key

MKWLCLLFDMHFHR-OQLLNIDSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)I)O)Br)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)O)Br)S2

Origin of Product

United States

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